ethyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate
Description
Ethyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate (IUPAC name: 1H-pyrazole-5-carboxylic acid, 1-ethyl-3-methyl-4-nitro-, ethyl ester) is a nitro-substituted pyrazole derivative with a molecular formula of C₉H₁₃N₃O₄ (calculated molecular weight: 227.22 g/mol). Its structure (Fig. 1) features a pyrazole ring substituted at positions 1 (ethyl), 3 (methyl), 4 (nitro), and 5 (ethyl carboxylate ester). The canonical SMILES representation is O=C(OCC)C1=C(C(=NN1CC)C)N(=O)=O, confirming the spatial arrangement of substituents .
This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals. Its nitro group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the ester moiety allows further functionalization via hydrolysis or transesterification .
Properties
IUPAC Name |
ethyl 2-ethyl-5-methyl-4-nitropyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-4-11-8(9(13)16-5-2)7(12(14)15)6(3)10-11/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXIKFCQVWSVRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)[N+](=O)[O-])C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901156932 | |
| Record name | 1H-Pyrazole-5-carboxylic acid, 1-ethyl-3-methyl-4-nitro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956935-26-5 | |
| Record name | 1H-Pyrazole-5-carboxylic acid, 1-ethyl-3-methyl-4-nitro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956935-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-5-carboxylic acid, 1-ethyl-3-methyl-4-nitro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate, followed by nitration using a mixture of concentrated nitric and sulfuric acids . The reaction is carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes that include the initial formation of the pyrazole ring, followed by functional group modifications such as nitration and esterification. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Carboxylic Acids: Hydrolysis of the ester group results in carboxylic acids.
Substituted Pyrazoles: Nucleophilic substitution reactions yield various substituted pyrazoles.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Case Study: Antimicrobial Activity
A study focused on the antimicrobial properties of this compound demonstrated its effectiveness against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
Case Study: Anti-inflammatory Effects
Research has shown that this compound possesses anti-inflammatory properties. In vitro assays revealed that it can reduce the production of pro-inflammatory cytokines in human cell lines, suggesting its potential use in treating inflammatory diseases .
Agrochemical Applications
The compound is also explored in agrochemical formulations, particularly as a pesticide or herbicide.
Case Study: Herbicidal Activity
In agricultural studies, this compound has shown promising herbicidal activity against specific weed species. Field trials indicated that the application of this compound resulted in significant reductions in weed biomass without adversely affecting crop yield .
Material Science Applications
In material science, this compound serves as a building block for synthesizing novel materials with unique properties.
Case Study: Polymer Synthesis
Research indicates that this compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has demonstrated improvements in tensile strength and thermal resistance compared to traditional materials .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of ethyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity . These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a systematic comparison of ethyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate with structurally analogous compounds.
Structural and Functional Group Variations
Key Research Findings
- Biological Activity: The amino and methylthio substituents in ’s compound enhance fungicidal activity, attributed to hydrogen bonding with fungal enzyme targets . In contrast, the 4-nitrophenyl group in ’s derivative improves herbicidal potency due to electron-withdrawing effects .
- Crystallographic Insights: Hydrogen bonding patterns (e.g., N–H···O interactions) in pyrazole derivatives significantly influence crystal packing and stability. For example, ’s methoxybenzyl-substituted compound crystallizes in the monoclinic space group P2₁/c, stabilized by C–H···π interactions . The target compound’s nitro group likely promotes planar molecular conformations, as observed in similar nitroaromatics .
- Synthetic Methodologies: Nitration at position 4 (as in the target compound) is typically achieved using HNO₃/H₂SO₄, while esterification employs ethanol under acidic conditions . highlights a patented route to pyrazole-carboxamides, where the target compound is a key intermediate in multi-step syntheses involving reductive amination .
Data Tables
Table 1: Physicochemical Properties of Selected Pyrazole Derivatives
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL) | LogP (Predicted) |
|---|---|---|---|---|
| This compound | 227.22 | 98–102 (lit.) | 12.5 (DMSO) | 1.89 |
| Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate | 261.24 | 145–148 | 8.2 (DMSO) | 2.35 |
| Ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate | 365.45 | 168–170 | 3.5 (MeOH) | 3.12 |
Biological Activity
Ethyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₉N₃O₄
- Molecular Weight : 199.16 g/mol
- CAS Number : 112677-02-8
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines, including:
- Lung cancer
- Breast cancer (MDA-MB-231)
- Colorectal cancer
A study demonstrated that compounds with a pyrazole scaffold exhibited antiproliferative activity both in vitro and in vivo, suggesting their potential as anticancer agents .
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Some studies highlighted that certain derivatives showed COX-2 selectivity and exhibited significant anti-inflammatory effects in animal models .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tumor Cell Proliferation : The compound interferes with cell cycle progression and induces apoptosis in cancer cells.
- COX Enzyme Inhibition : By selectively inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators .
- Molecular Interactions : Molecular modeling studies suggest that this compound can bind effectively to target proteins involved in cancer progression and inflammation .
Case Studies
Q & A
Q. How can structural modifications enhance its pharmacokinetic profile for in vivo studies?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
